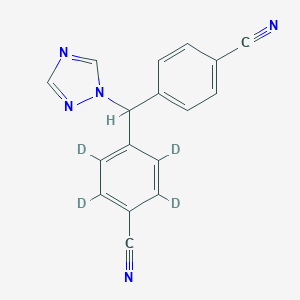

Letrozole-d4 (major)

Descripción general

Descripción

Synthesis Analysis

Letrozole and its derivatives, including Letrozole-d4, can be synthesized through various chemical reactions, involving key steps that ensure its high selectivity and potency as an aromatase inhibitor. A promoted route to synthesizing letrozole has been introduced, utilizing chlorobenzonitrile as reactants, which improves the preparation of letrozole acetate. This method is cheap, easy to operate, and has instructional significance for industrial production and experimental teaching (Fan, 2012).

Molecular Structure Analysis

The molecular structure and geometry of letrozole have been extensively studied, revealing insights into its stability, spectral properties, quantum mechanical properties, and intramolecular electron transfer properties. These studies utilize computational tools to search for stable conformers and understand the compound's reactivity descriptors and activity sites toward electrophilic and nucleophilic attacks (Almuqrin et al., 2020).

Chemical Reactions and Properties

The chemical reactions involving letrozole demonstrate its ability to form self-assemblies with graphene sheets and fullerenes, leading to enhancements in non-linear optical properties and surface-enhanced Raman spectra. The electronic absorption behavior and global chemical reactivity descriptors of letrozole provide valuable information about its reactivity and stability (Almuqrin et al., 2020).

Aplicaciones Científicas De Investigación

Application in Bioequivalence Studies

A study by Vanol et al. (2016) demonstrated the use of letrozole-d4 in bioequivalence studies. The researchers developed a sensitive ultra performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) method for determining letrozole in human plasma, using letrozole-d4 as an internal standard. This method was successfully applied to a bioequivalence study of letrozole in healthy postmenopausal women (Vanol et al., 2016).

Use in Pharmacokinetic Studies

Similarly, Song et al. (2012) used d4-letrozole as an internal standard in a study to investigate the pharmacokinetics of letrozole in healthy postmenopausal Chinese women. The study involved a rapid, selective, and sensitive liquid chromatography–tandem mass spectrometric method in negative ionization mode to determine letrozole in human plasma (Song et al., 2012).

Letrozole in Assisted Reproduction

A systematic review and meta-analysis by Requena et al. (2008) on the use of letrozole in assisted reproduction highlighted its wide application in this field. Letrozole is primarily used as an aromatase inhibitor to induce ovulation, particularly beneficial in cases like polycystic ovary syndrome (PCOS) (Requena et al., 2008).

Letrozole in Female Infertility

Yang et al. (2021) focused on the applications and mechanisms of letrozole in treating female infertility. The study provides insights into the efficacy and safety of letrozole in various infertility settings, particularly emphasizing its role in ovulation induction (Yang et al., 2021).

Safety And Hazards

Direcciones Futuras

Letrozole has been used in a wide range of infertility settings. It has been more than 20 years since the initial clinical trial of letrozole for ovulation induction . A deeper understanding of the reproductive neuroendocrine network governing hypothalamic gonadotropin-releasing hormone release can offer novel therapeutic targets for the treatment of female subfertility .

Propiedades

IUPAC Name |

4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]-2,3,5,6-tetradeuteriobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-12-20-11-21-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H/i1D,2D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJKCIUCZWXJDR-NMRLXUNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(C2=CC=C(C=C2)C#N)N3C=NC=N3)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Letrozole-d4 | |

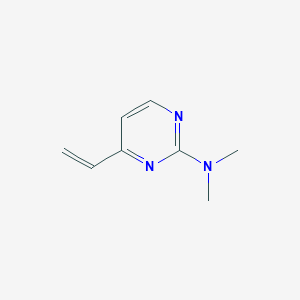

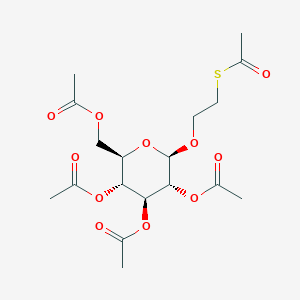

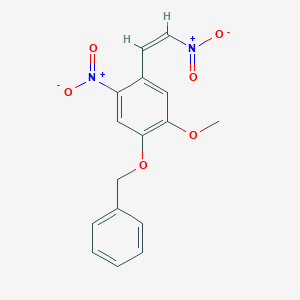

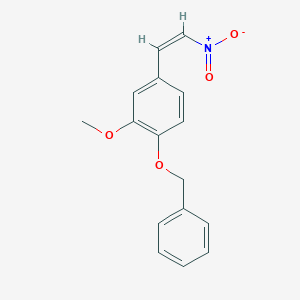

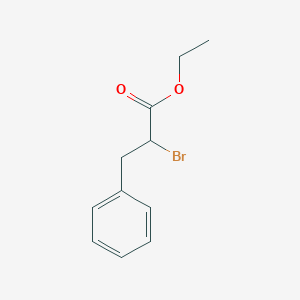

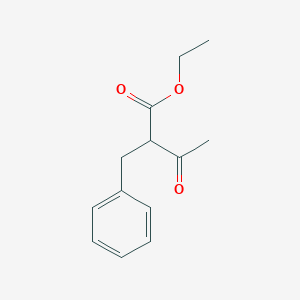

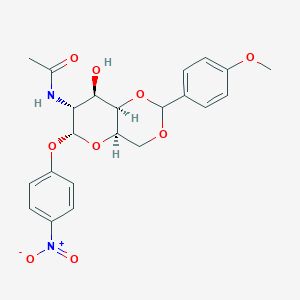

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

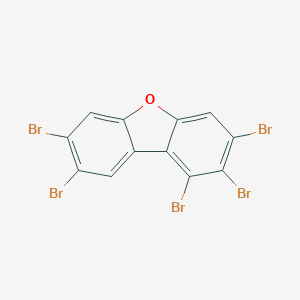

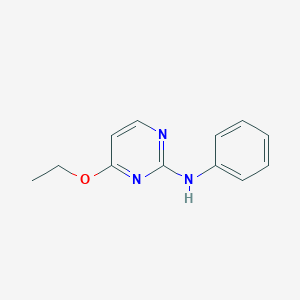

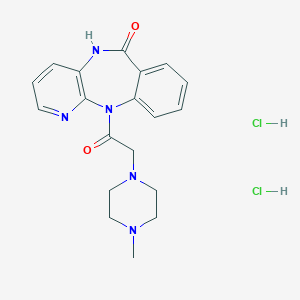

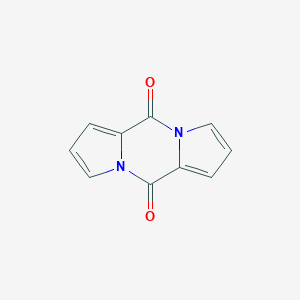

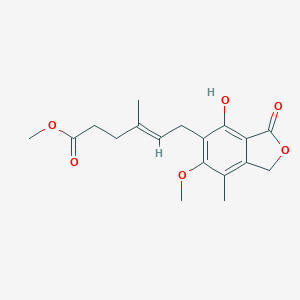

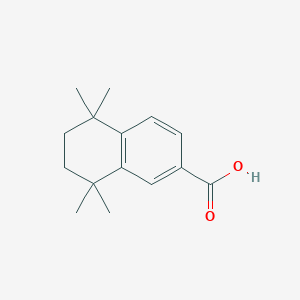

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol](/img/structure/B18236.png)